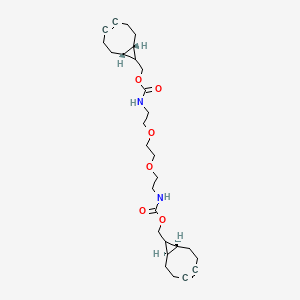

bis-PEG2-endo-BCN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32)/t21-,22+,23-,24+,25?,26? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHVKOYJUQOBR-ICFBRBJFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of bis-PEG2-endo-BCN, a homobifunctional, polyethylene glycol (PEG)-containing crosslinker. It is designed for use in advanced bioconjugation applications, including the development of antibody-drug conjugates (ADCs), protein-protein crosslinking studies, and the creation of complex biomolecular architectures. This document details the core chemical properties, reaction kinetics, and stability of the linker, alongside detailed experimental protocols and workflow visualizations to facilitate its practical application in a research and development setting.

Core Concepts and Chemical Properties

This compound is a chemical tool that features two bicyclo[6.1.0]nonyne (BCN) moieties connected by a short, hydrophilic di-ethylene glycol (PEG2) spacer.[1][2] This homobifunctional design allows for the simultaneous or sequential reaction with two azide-containing molecules, enabling the crosslinking of biomolecules or the construction of multivalent conjugates.[2]

The key reactive group, endo-BCN, is a strained cyclooctyne that participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and bioorthogonality.[3] SPAAC proceeds readily under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, making it ideal for working with sensitive biological samples.[4] The central PEG2 spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can help mitigate aggregation issues often encountered with hydrophobic biomolecules or payloads.

Quantitative Data

The following tables summarize the key physical, chemical, and kinetic properties of this compound and its reactive moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₂₈H₄₀N₂O₆ | |

| Molecular Weight | 500.6 g/mol | |

| CAS Number | 1476737-97-9 | |

| Purity | Typically ≥95% | |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | Store at -20°C, protect from light | |

| Stock Solution Stability | -80°C for up to 6 months; -20°C for up to 1 month |

Table 2: Reaction Kinetics of endo-BCN with Azides (SPAAC)

Note: Kinetic data is for the reactive endo-BCN moiety, not the full this compound linker. This data serves as a strong proxy for the reactivity of each end of the bifunctional molecule.

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent / Conditions | Source(s) |

| endo-BCN + Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | - |

| endo-BCN + Benzyl Azide | 0.15 | DMSO, 37°C | - |

| endo-BCN + Water-soluble PEGylated Azide | 0.19 - 0.21 | Aqueous, 20°C | - |

| endo-BCN + Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) | - |

Table 3: Stability Profile of BCN Moiety

| Condition | Observation | Source(s) |

| Aqueous Buffer (pH 7.2) | Showed some instability in a protein environment over 24h. | |

| Reducing Agents (TCEP) | Showed instability in a protein environment over 24h. | |

| Thiols (Glutathione, GSH) | Showed instability in both small molecule and protein environments. | |

| General Comparison | More stable than DBCO (dibenzo-cyclooctyne) in the presence of thiols. | - |

Experimental Protocols

The following are detailed methodologies for common applications of this compound.

Protocol for Homobifunctional Crosslinking of Two Azide-Modified Proteins

This protocol describes the crosslinking of two distinct proteins (Protein A and Protein B), each previously functionalized with azide groups.

Materials:

-

Azide-modified Protein A (stock solution in PBS, pH 7.4)

-

Azide-modified Protein B (stock solution in PBS, pH 7.4)

-

This compound (stock solution, e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Size-Exclusion Chromatography (SEC) system for purification

-

SDS-PAGE reagents and system for analysis

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine Azide-Protein A and Azide-Protein B to a final concentration of 1-5 mg/mL each in PBS. A 1:1 molar ratio is a good starting point.

-

Crosslinker Addition: Add this compound from the DMSO stock solution to the protein mixture. A common starting point is a 5 to 20-fold molar excess of the crosslinker over the total protein concentration. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. Reaction time may require optimization.

-

Quenching (Optional): To quench any unreacted BCN groups, a small molecule azide (e.g., azido-propanol) can be added in large excess and incubated for an additional 30 minutes.

-

Purification: Purify the reaction mixture to separate the crosslinked conjugate from unreacted proteins and excess linker. Size-Exclusion Chromatography (SEC) is the recommended method. Collect fractions corresponding to the higher molecular weight crosslinked product.

-

Analysis: Analyze the purified fractions using SDS-PAGE under reducing conditions. The crosslinked product (Protein A - Linker - Protein B) should appear as a new band at a higher molecular weight than the individual protein bands. Further characterization can be performed using mass spectrometry.

Protocol for Preparation of an Antibody-Drug Conjugate (ADC) Intermediate

This protocol outlines a two-step strategy to generate an ADC where a single antibody is conjugated to two azide-bearing payload molecules.

Materials:

-

Monoclonal antibody (mAb) with a single, site-specifically introduced azide group.

-

Azide-modified cytotoxic payload (stock solution in DMSO).

-

This compound (stock solution, 10 mM in DMSO).

-

Reaction Buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC).

-

Analytical instruments (e.g., UV-Vis Spectrophotometer, LC-MS).

Methodology: Step 1: Reaction of mAb with the first payload.

-

Combine the azide-modified mAb with a 1.5 to 3-fold molar excess of the azide-modified payload in the reaction buffer.

-

Add a 5 to 10-fold molar excess of this compound to the mixture.

-

Incubate for 1-2 hours at room temperature. This initial reaction aims to form a mixture of singly-reacted intermediates (mAb-BCN-PEG2-BCN and Payload-BCN-PEG2-BCN).

-

Do not purify at this stage.

Step 2: Formation of the final conjugate.

-

Add a second aliquot of the azide-modified payload (1.5 to 3-fold molar excess relative to the initial mAb amount).

-

Allow the reaction to proceed for another 2-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the resulting ADC using SEC to remove excess payload and linker, followed by HIC to separate ADC species with different drug-to-antibody ratios (DAR).

-

Characterization:

-

Determine the protein concentration and DAR using UV-Vis spectroscopy.

-

Confirm the identity and purity of the ADC using LC-MS.

-

Assess aggregation levels using SEC.

-

Visualizations: Workflows and Pathways

ADC Mechanism of Action and a Representative Signaling Pathway

Antibody-drug conjugates constructed with linkers like this compound exert their effect by delivering a potent cytotoxic payload to antigen-expressing cancer cells. The diagram below illustrates the general mechanism of action for an ADC targeting the HER2 receptor, a common target in breast cancer. Upon binding to HER2, the ADC is internalized, and the payload is released, leading to the inhibition of downstream pro-survival signaling pathways like PI3K/AKT and MAPK, ultimately inducing apoptosis.

Caption: General mechanism of an anti-HER2 ADC leading to apoptosis.

Experimental Workflow for Protein Crosslinking

The following diagram outlines the logical steps for crosslinking two azide-modified proteins using this compound, from initial reaction to final analysis. This workflow ensures a systematic approach to generating and verifying the desired conjugate.

Caption: Workflow for homobifunctional protein crosslinking.

References

An In-Depth Technical Guide to bis-PEG2-endo-BCN: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the field of bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, physicochemical properties, and its application in advanced bioconjugation techniques, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Core Concepts: Introduction to this compound

This compound is a chemical reagent designed for copper-free click chemistry.[1][2] It features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes, attached to a central hydrophilic polyethylene glycol (PEG) spacer. This bifunctional nature allows for the crosslinking of two azide-containing molecules. The PEG spacer, consisting of two ethylene glycol units, enhances the solubility of the molecule in aqueous solutions.[3]

The key functionality of this compound lies in its ability to participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This type of reaction is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific formation of a stable triazole linkage between the BCN groups and azide-functionalized molecules under physiological conditions, without the need for a cytotoxic copper catalyst.[1][2] This makes it an ideal tool for conjugating sensitive biological macromolecules such as proteins, peptides, and oligonucleotides.

Structural and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized in the tables below, providing key quantitative data for experimental design and execution.

| Identifier | Value | Source |

| Chemical Name | bis(bicyclo[6.1.0]non-4-yn-9-ylmethyl) ((ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl))dicarbamate | |

| Synonyms | This compound, endo-BCN-PEG2-endo-BCN | |

| CAS Number | 1476737-97-9 | |

| Molecular Formula | C₂₈H₄₀N₂O₆ | |

| Molecular Weight | 500.63 g/mol |

| Property | Value | Source |

| Purity | >98.0% | |

| Appearance | An oil | |

| Solubility | DMSO: 100 mg/mL (199.75 mM) | |

| Storage | Store at -20°C, protect from light. For stock solutions, store at -80°C (use within 6 months) or -20°C (use within 1 month). Avoid repeated freeze-thaw cycles. | |

| Reaction Kinetics (k₂) | The second-order rate constant (k₂) for the reaction of endo-BCN with benzyl azide is 0.29 M⁻¹s⁻¹. |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The utility of this compound is centered on the SPAAC reaction. The high ring strain of the BCN cyclooctyne allows it to react with azides in a [3+2] cycloaddition without the need for a copper catalyst. This bioorthogonal reaction is highly specific and efficient, proceeding readily in aqueous buffers at physiological pH and temperature.

Experimental Protocols

While this compound is commercially available, its effective use in bioconjugation requires careful adherence to established protocols. The following provides a detailed methodology for a typical antibody conjugation experiment.

Materials Required

-

Azide-modified antibody (azido-Ab)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spin desalting columns

-

Reaction tubes

Preparation of Stock Solutions

-

This compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Store any unused stock solution at -20°C or -80°C.

-

Azide-Modified Antibody: Prepare the azide-modified antibody in PBS at a concentration of 1-5 mg/mL.

Antibody Conjugation Protocol

The following workflow outlines the steps for conjugating an azide-modified antibody with another azide-containing molecule using this compound as a crosslinker.

-

Reaction Setup: In a reaction tube, add a 10-20 fold molar excess of the 10 mM this compound stock solution to the azide-modified antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain antibody stability.

-

First Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours to allow for the initial conjugation of one of the BCN groups to the antibody.

-

Addition of Second Molecule: Add the second azide-modified molecule to the reaction mixture. The molar ratio will depend on the specific molecule and desired degree of labeling.

-

Second Incubation: Incubate the reaction mixture overnight at 4°C with gentle agitation.

-

Purification: Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a spin desalting column equilibrated with PBS.

-

Analysis: Characterize the final conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight and mass spectrometry to confirm the conjugation.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development applications:

-

Antibody-Drug Conjugates (ADCs): As a homobifunctional linker, it can be used in the synthesis of ADCs, linking cytotoxic drugs to antibodies for targeted cancer therapy.

-

Crosslinking of Biomolecules: It enables the connection of two different azide-containing biomolecules, facilitating the study of protein-protein interactions or the creation of novel bioconjugates.

-

Probe Development: this compound can be used to construct multifunctional probes for diagnostic and imaging applications by linking different functional moieties.

-

Surface Modification: The BCN groups can react with azide-functionalized surfaces to create biocompatible or functionalized materials for use in drug delivery systems or biosensors.

Conclusion

This compound is a highly efficient and versatile homobifunctional crosslinker for copper-free click chemistry. Its well-defined structure, favorable physicochemical properties, and bioorthogonal reactivity make it an indispensable tool for researchers and scientists in the field of bioconjugation and drug development. The detailed information and protocols provided in this guide are intended to facilitate its successful application in creating novel and effective bioconjugates for a wide range of scientific endeavors.

References

An In-depth Technical Guide to bis-PEG2-endo-BCN: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and molecular imaging. We will explore its core mechanism of action, detail its applications, and provide structured data and experimental frameworks to support its use in research and development.

Introduction to Bioorthogonal Chemistry and SPAAC

In the complex milieu of biological systems, the ability to selectively and efficiently form covalent bonds is paramount. Bioorthogonal chemistry encompasses a class of reactions that can proceed within living systems without interfering with native biochemical processes. A cornerstone of this field is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a powerful "click chemistry" reaction that obviates the need for cytotoxic copper catalysts.[1][2]

SPAAC leverages the high ring strain of cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN), to drive a [3+2] cycloaddition with azide-functionalized molecules.[1][] This reaction is characterized by its high efficiency, selectivity, and formation of a stable triazole linkage under physiological conditions.[2]

The this compound Crosslinker

Structure and Functionality

This compound is a homobifunctional crosslinking reagent. Its structure is defined by three key components:

-

Two endo-BCN Moieties: These are the reactive "warheads" of the molecule. Bicyclo[6.1.0]nonyne (BCN) is a strained alkyne that readily reacts with azides via SPAAC. The endo stereoisomer is noted for its high reactivity. The presence of two BCN groups allows the molecule to act as a crosslinker, connecting two separate azide-containing molecules.

-

A PEG2 Spacer: A short polyethylene glycol (PEG) linker consisting of two ethylene oxide units connects the two BCN moieties. This PEG spacer enhances the molecule's aqueous solubility and provides a defined spatial separation between the two conjugated molecules.

-

Homobifunctional Nature: Possessing two identical reactive groups (BCN), the linker is designed to symmetrically crosslink molecules or build multivalent constructs.

This specific design makes this compound a valuable tool for applications requiring the dimerization or crosslinking of biomolecules, such as in the synthesis of antibody-drug conjugates (ADCs) or the development of complex molecular probes.

Core Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental mechanism of action for this compound is the SPAAC reaction. The driving force is the significant ring strain inherent in the BCN cyclooctyne. This strain is released upon the concerted [3+2] cycloaddition with an azide, leading to the formation of a stable, covalent triazole ring.

The key features of this bioorthogonal reaction are:

-

High Reactivity: The reaction proceeds efficiently at physiological temperatures and pH without the need for a catalyst.

-

High Selectivity: The BCN and azide groups are mutually reactive and generally inert to other functional groups found in complex biological samples, ensuring minimal off-target reactions.

-

Biocompatibility: The absence of a copper catalyst, which is toxic to cells, makes SPAAC highly suitable for applications in living systems.

Because this compound has two BCN groups, it can participate in two independent SPAAC reactions, thereby linking two azide-modified molecules together.

Quantitative Data

| Cyclooctyne | Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| BCN | Benzyl Azide | 0.14 | |

| DBCO | Benzyl Azide | ~0.1 | |

| DIFO | Benzyl Azide | 0.076 | |

| BCN | Tetrazole (photo-activated) | 11,400 - 39,200 |

Note: Reaction rates are highly dependent on the specific azide, solvent, and temperature. DBCO (Dibenzocyclooctyne) and DIFO (Difluorinated Cyclooctyne) are included for comparison. The exceptionally high rate with tetrazoles highlights BCN's versatile reactivity in different bioorthogonal schemes.

BCN crosslinkers have also demonstrated greater stability in the presence of biological thiols like glutathione when compared to other strained alkynes, which is a crucial feature for applications in the complex intracellular environment.

Applications and Experimental Protocols

The homobifunctional nature of this compound makes it a versatile tool for creating complex biomolecular architectures.

Key Applications:

-

Antibody-Drug Conjugate (ADC) Synthesis: Used to link two drug molecules to an azide-modified antibody or to crosslink components within an ADC construct.

-

Crosslinking Biomolecules: Enables the study of protein-protein interactions by covalently linking two azide-tagged proteins.

-

Hydrogel Formation: Can crosslink azide-modified polymers to form biocompatible hydrogels for cell encapsulation or tissue engineering.

-

Probe Development: Facilitates the construction of multifunctional probes for imaging and diagnostic applications by linking different functional units.

General Experimental Protocol: Protein-Protein Crosslinking

This protocol provides a general workflow for using this compound to crosslink two different azide-modified proteins (Protein-A and Protein-B).

1. Materials:

-

Azide-modified Protein-A and Protein-B

-

This compound (CAS 1476737-97-9)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Purification system (e.g., Size-Exclusion Chromatography - SEC)

-

Analytical system (e.g., SDS-PAGE)

2. Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C.

-

Prepare 1 mg/mL solutions of Azide-Protein-A and Azide-Protein-B in PBS.

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine Azide-Protein-A and Azide-Protein-B to achieve a 1:1 molar ratio.

-

Add the this compound stock solution to the protein mixture. A typical starting point is a 5 to 20-fold molar excess of the crosslinker relative to the total protein concentration.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Reaction time may require optimization.

-

-

Purification:

-

Remove unreacted crosslinker and purify the crosslinked protein conjugate using SEC or another suitable chromatography method.

-

-

Analysis:

-

Analyze the reaction products using SDS-PAGE. A successful crosslinking reaction will show a new band at a higher molecular weight corresponding to the Protein-A-Linker-Protein-B conjugate.

-

References

An In-depth Technical Guide to the Hydrophilic PEG Spacer in bis-PEG2-endo-BCN

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker, with a specific focus on the role of its hydrophilic polyethylene glycol (PEG) spacer. This document delves into the core attributes of this compound, offering quantitative data, detailed experimental protocols, and visual diagrams to support its application in advanced bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Concepts: The Synergy of a Hydrophilic Spacer and Bioorthogonal Chemistry

This compound is a meticulously designed chemical entity that integrates two key functionalities: a hydrophilic PEG spacer and two terminal bicyclo[6.1.0]nonyne (BCN) groups. This combination offers significant advantages in the field of bioconjugation.

The core of the linker consists of a two-unit PEG spacer. PEG is a polymer composed of repeating ethylene glycol units, renowned for its hydrophilicity, biocompatibility, and lack of immunogenicity[1][2]. The inclusion of this short PEG chain imparts several desirable properties to the linker and the resulting bioconjugate:

-

Enhanced Solubility: The hydrophilic PEG spacer significantly improves the aqueous solubility of the linker and can help to counterbalance the hydrophobicity of conjugated payloads, such as cytotoxic drugs in ADCs. This is crucial for preventing aggregation and improving the pharmacokinetic profile of the final conjugate[2][3].

-

Improved Pharmacokinetics: The hydration shell formed around the PEG chain can increase the hydrodynamic radius of the conjugate, potentially prolonging its circulation half-life by reducing renal clearance.

-

Reduced Immunogenicity: PEGylation can shield epitopes on the surface of proteins, thereby reducing the likelihood of an immune response.

-

Flexible Spacer: The PEG chain provides a flexible spacer between the conjugated molecules, which can minimize steric hindrance and allow each component to maintain its biological activity.

The terminal endo-BCN groups are strained alkynes that are highly reactive towards azides in a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This is a form of "click chemistry" that is bioorthogonal, meaning it can proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. The reaction is copper-free, which is a significant advantage when working with sensitive biological molecules that can be damaged by copper catalysts.

Physicochemical and Kinetic Data

For effective experimental design, a clear understanding of the quantitative properties of this compound is essential. The following tables summarize its key physicochemical characteristics and estimated kinetic data for its reactive BCN moieties.

| Property | Value | Reference(s) |

| Molecular Weight | 500.6 g/mol | |

| Molecular Formula | C₂₈H₄₀N₂O₆ | |

| CAS Number | 1476737-97-9 | |

| Physical Appearance | Oil | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, protected from light and moisture | |

| Cleavability | Non-cleavable under physiological conditions |

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key physical and chemical properties of the this compound linker.

| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature | Reference(s) |

| BCN (general) with Benzyl Azide | ~0.15 - 1.0 | DMSO | 25-37°C | |

| PEGylated BCN with 2-azidoethanol | ~0.19 - 0.21 | Aqueous | 20°C |

Table 2: Representative SPAAC Reaction Kinetics. This table presents the range of reported second-order rate constants for the reaction of BCN and its derivatives with azides. The exact rate for this compound will depend on the specific azide-containing molecule and reaction conditions.

Experimental Protocols

This section provides detailed, representative protocols for the synthesis of a homobifunctional BCN-PEG linker and its subsequent use in a typical bioconjugation workflow, such as the creation of an antibody-drug conjugate.

Synthesis of a Homobifunctional BCN-PEG Linker

The following is a representative protocol for the synthesis of a bis-BCN-PEG linker, based on the coupling of a BCN-carboxylic acid to a PEG-diamine. This protocol can be adapted for the synthesis of this compound.

Materials:

-

endo-BCN-carboxylic acid

-

O,O'-Bis(2-aminoethyl)diethylene glycol (PEG2-diamine)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of BCN-carboxylic acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve endo-BCN-carboxylic acid (2.2 equivalents) and HBTU (2.2 equivalents) in anhydrous DMF. Stir the solution at room temperature for 15 minutes to activate the carboxylic acid.

-

Coupling Reaction: In a separate flask, dissolve the PEG2-diamine (1.0 equivalent) in anhydrous DMF. Add DIPEA (4.0 equivalents) to the diamine solution. Slowly add the activated BCN-carboxylic acid solution to the diamine solution dropwise over 10 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (3x), followed by brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to yield the pure this compound linker.

-

Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Antibody-Drug Conjugation using this compound

This protocol describes a two-step conjugation strategy to link an azide-modified antibody to an azide-modified payload using the homobifunctional this compound linker.

Materials:

-

Azide-modified monoclonal antibody (azido-mAb) in phosphate-buffered saline (PBS), pH 7.4

-

This compound linker

-

Azide-modified payload (e.g., a cytotoxic drug)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Size-Exclusion Chromatography (SEC) column for antibody purification

-

Hydrophobic Interaction Chromatography (HIC) column for DAR analysis

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

-

Prepare a stock solution of the azide-modified payload in anhydrous DMSO (e.g., 20 mM).

-

-

First Conjugation (Antibody-Linker):

-

To the azide-modified antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution. The final concentration of DMSO should not exceed 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of Antibody-Linker Conjugate:

-

Remove the excess, unreacted this compound linker by SEC using a column equilibrated with PBS, pH 7.4.

-

Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.

-

Concentrate the purified antibody-linker conjugate using a centrifugal filter device.

-

-

Second Conjugation (Linker-Payload):

-

To the purified antibody-BCN-linker conjugate, add a 3- to 5-fold molar excess of the azide-modified payload stock solution.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C.

-

-

Final Purification of ADC:

-

Purify the final ADC to remove unreacted payload using SEC as described in step 3.

-

-

Characterization of the ADC:

-

Determine the final protein concentration (e.g., by BCA assay).

-

Determine the drug-to-antibody ratio (DAR) by HIC-HPLC and/or mass spectrometry.

-

Assess the purity and aggregation state of the final ADC by SEC.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound.

Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Caption: Experimental workflow for ADC synthesis using this compound.

References

The Pivotal Role of Bicyclononyne (BCN) in Advancing Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical biology and drug development, the ability to selectively and efficiently conjugate molecules in complex biological systems is paramount. Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized this field by providing a set of powerful, reliable, and bioorthogonal reactions. Among the most significant advancements in this area is the development of copper-free click chemistry, which circumvents the cellular toxicity associated with copper catalysts. Within this domain, the bicyclononyne (BCN) group has emerged as a cornerstone reagent, enabling rapid and specific bioconjugation through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse Electron Demand Diels-Alder (IEDDA) reactions. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies related to the use of BCN in click chemistry, tailored for professionals in research and drug development.

Core Principles of BCN-Mediated Click Chemistry

BCN, or bicyclo[6.1.0]non-4-yne, is a cyclooctyne derivative characterized by its significant ring strain. This inherent strain is the driving force behind its high reactivity in click chemistry. Unlike terminal alkynes that require a copper(I) catalyst to react with azides, the distorted alkyne bond in BCN readily undergoes a [3+2] cycloaddition with azides without the need for a catalyst. This reaction, known as SPAAC, is highly efficient and bioorthogonal, meaning it can proceed in aqueous environments and in the presence of a wide array of biological functional groups without interference.[1]

Furthermore, BCN can also participate in IEDDA reactions with tetrazines. This type of reaction is known for its exceptionally fast kinetics, making it ideal for applications requiring rapid labeling or for in vivo imaging where low concentrations of reactants are often employed.[2] The versatility of BCN to react via two distinct bioorthogonal pathways—SPAAC with azides and IEDDA with tetrazines—makes it a uniquely powerful tool for complex bioconjugation strategies.[3]

Quantitative Data Presentation

A critical aspect of selecting the appropriate click chemistry reagent is a thorough understanding of its reaction kinetics and stability. The following tables summarize key quantitative data for BCN and compare it with other commonly used cyclooctynes, namely Dibenzocyclooctyne (DBCO) and Difluorinated Cyclooctyne (DIFO).

Table 1: Comparative Second-Order Rate Constants (k₂) for SPAAC Reactions with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent | Reference(s) |

| BCN | 0.14 | Various | [4] |

| DBCO | ~0.1 | Various | |

| DIFO | Not specified in provided context | - | - |

Analysis: The data indicates that BCN exhibits a favorable reaction rate for SPAAC, comparable to that of DBCO. The choice between BCN and DBCO may therefore depend on other factors such as stability, size, and hydrophilicity.

Table 2: Comparative Stability of Cyclooctynes in the Presence of Glutathione (GSH)

| Cyclooctyne | Half-life (t₁/₂) | Conditions | Reference(s) |

| BCN | ~6 hours | Presence of GSH | |

| DBCO | 71 minutes | Presence of GSH | |

| DIFO | Not specified in provided context | - | - |

Analysis: BCN demonstrates significantly greater stability in the presence of thiols like glutathione compared to DBCO. This is a crucial consideration for intracellular applications where the concentration of reducing agents is high. The enhanced stability of BCN minimizes off-target reactions and ensures that the cyclooctyne remains available for the intended click reaction.

Mandatory Visualizations

To visually represent the core concepts and workflows associated with BCN in click chemistry, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of BCN-mediated click chemistry. The following sections provide methodologies for key applications.

Protocol 1: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol details the conjugation of a BCN-functionalized antibody to an azide-modified oligonucleotide.

Materials:

-

Antibody of interest

-

BCN-NHS ester

-

Azide-modified oligonucleotide

-

Dimethyl sulfoxide (DMSO)

-

Tris buffer (100 mM, pH 8.0)

-

Phosphate-buffered saline (PBS)

-

Spin desalting columns

Procedure:

-

Antibody Activation:

-

Dissolve the BCN-NHS ester in DMSO to a stock concentration of 10 mM.

-

Mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution. The final DMSO concentration should be approximately 20%, and the antibody concentration around 1 mg/mL.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Quench the reaction by adding 10 µL of 100 mM Tris buffer and incubate for an additional 15 minutes.

-

Remove the unreacted BCN-NHS ester using a spin desalting column equilibrated with PBS. The BCN-functionalized antibody can be stored at -20°C.

-

-

Conjugation:

-

Mix the BCN-functionalized antibody with a 2-4 fold molar excess of the azide-modified oligonucleotide.

-

Incubate the mixture overnight at room temperature.

-

-

Purification and Analysis:

-

Purify the antibody-oligonucleotide conjugate using an appropriate chromatography method (e.g., size-exclusion or ion-exchange HPLC).

-

Validate the final conjugate using SDS-PAGE and/or mass spectrometry.

-

Protocol 2: Cell Surface Labeling via SPAAC

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to express azide groups.

Materials:

-

Cells of interest

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, ManNAz)

-

BCN-functionalized fluorescent dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Culture cells in the presence of an azide-modified sugar (e.g., 25-50 µM ManNAz) for 24-48 hours to allow for its incorporation into cell surface glycans.

-

-

SPAAC Reaction:

-

Wash the cells twice with PBS.

-

Incubate the cells with a solution of the BCN-functionalized fluorescent dye (e.g., 10-50 µM) in serum-free medium for 30-60 minutes at 37°C.

-

-

Washing and Analysis:

-

Wash the cells three times with PBS to remove any unreacted fluorescent probe.

-

Analyze the labeled cells using flow cytometry to quantify the fluorescence or by fluorescence microscopy to visualize the localization of the label.

-

Protocol 3: Functionalization of Gold Nanoparticles with BCN

This protocol provides a general method for the functionalization of gold nanoparticles (AuNPs) with a BCN-containing thiol ligand via ligand exchange.

Materials:

-

Citrate-stabilized gold nanoparticles

-

BCN-PEG-SH (or other thiol-containing BCN linker)

-

Ethanol or DMSO

-

Phosphate buffer

Procedure:

-

Ligand Preparation:

-

Dissolve the BCN-PEG-SH in ethanol or DMSO to create a stock solution (e.g., 1 mM).

-

-

Ligand Exchange:

-

To a solution of citrate-stabilized AuNPs, add the BCN-PEG-SH solution dropwise while stirring. A typical molar excess of the thiol ligand is used to drive the ligand exchange.

-

Allow the reaction to proceed for several hours (e.g., 12-24 hours) at room temperature with continuous stirring.

-

-

Purification:

-

Purify the BCN-functionalized AuNPs by centrifugation. Pellet the nanoparticles and discard the supernatant containing the displaced citrate and excess thiol ligand.

-

Resuspend the nanoparticle pellet in a suitable buffer (e.g., phosphate buffer). Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.

-

-

Characterization:

-

Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM) to confirm their stability and size distribution. The presence of the BCN group can be confirmed by reacting the functionalized nanoparticles with an azide-containing fluorescent dye and measuring the resulting fluorescence.

-

Conclusion

The bicyclononyne group has firmly established itself as a versatile and powerful tool in the click chemistry toolbox. Its high reactivity in both SPAAC and IEDDA reactions, coupled with its commendable stability in biological environments, makes it an ideal choice for a wide range of applications, from fundamental biological research to the development of next-generation antibody-drug conjugates and targeted drug delivery systems. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of BCN in their endeavors, ultimately contributing to advancements in medicine and our understanding of complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. GitHub - pscedu/singularity-graphviz: Graphviz is a package of open-source tools initiated by AT&T Labs Research for drawing graphs specified in DOT language scripts. [github.com]

- 3. molecular-plasmonics.de [molecular-plasmonics.de]

- 4. A Simple Method for Enhancing the Bioorthogonality of Cyclooctyne Reagent - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to bis-PEG2-endo-BCN: A Homobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinking agent integral to the advancement of bioconjugation and the development of complex therapeutic constructs such as antibody-drug conjugates (ADCs). This document details the molecule's physicochemical properties, its mechanism of action in copper-free click chemistry, and provides a generalized experimental protocol for its application.

Core Compound Data

The quantitative data for this compound is summarized in the table below, providing a clear reference for experimental design and analysis.

| Property | Value | Citations |

| Molecular Formula | C₂₈H₄₀N₂O₆ | [1] |

| Molecular Weight | ~500.6 g/mol | [1] |

| CAS Number | 1476737-97-9 | [1] |

| Purity | Typically ≥95% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage | -20°C for long-term storage | [1] |

Introduction to this compound and its Applications

This compound is a versatile chemical tool featuring two bicyclo[6.1.0]nonyne (BCN) moieties attached to a central polyethylene glycol (PEG) spacer. The endo-BCN groups are strained alkynes that readily and specifically react with azide-functionalized molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is a cornerstone of "click chemistry" and is particularly advantageous in biological applications as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.

The hydrophilic di-PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, mitigating potential aggregation issues often encountered with hydrophobic biomolecules. The homobifunctional nature of this compound allows for the crosslinking of two azide-containing molecules or the conjugation of two molecules to a single entity, enabling the construction of intricate and precisely defined bioconjugates.

Primary applications for this compound are found in the field of drug delivery and diagnostics, most notably in the synthesis of antibody-drug conjugates (ADCs). In this context, the linker can be used to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR) in a controlled manner.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reactivity of this compound is driven by the significant ring strain of the cyclooctyne ring within the BCN group. This inherent strain is released upon the [3+2] cycloaddition reaction with an azide, leading to the formation of a stable triazole linkage. This bioorthogonal reaction is highly specific, rapid, and can be performed in complex biological media without interfering with native biochemical processes.

Experimental Protocol: Crosslinking of Azide-Modified Molecules

This protocol provides a general methodology for the crosslinking of two azide-modified molecules using this compound. The specific concentrations and reaction conditions may require optimization based on the properties of the molecules being conjugated.

Materials:

-

This compound

-

Azide-modified molecule 1 (e.g., azide-functionalized protein)

-

Azide-modified molecule 2 (e.g., azide-functionalized payload)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) or dialysis equipment for purification

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Prepare stock solutions of the azide-modified molecules in a compatible buffer (e.g., PBS).

-

-

Conjugation Reaction:

-

In a microcentrifuge tube, combine the azide-modified molecule 1 and azide-modified molecule 2 in a 1:1 molar ratio in PBS.

-

Add the this compound stock solution to the reaction mixture. A typical starting point is a 0.5:1 molar ratio of the crosslinker to the total azide concentration. The optimal ratio should be determined empirically.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Upon completion, the reaction mixture can be purified to remove unreacted crosslinker and molecules.

-

For protein conjugates, size-exclusion chromatography or dialysis are effective methods for purification.

-

-

Characterization:

-

The purified conjugate should be characterized to confirm successful crosslinking and to determine the efficiency of the reaction. Techniques such as SDS-PAGE, mass spectrometry, and HPLC can be employed for this purpose.

-

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of an antibody-drug conjugate using this compound to attach two azide-modified drug molecules to an azide-modified antibody.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility of bis-PEG2-endo-BCN

For Immediate Release

This technical guide provides a comprehensive overview of the aqueous solubility of bis-PEG2-endo-BCN, a homobifunctional crosslinker integral to advancements in bioconjugation and the development of antibody-drug conjugates (ADCs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and contextualizes the linker's application in a typical bioconjugation workflow.

The defining characteristic of this compound is its dual bicyclo[6.1.0]nonyne (BCN) groups, enabling copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the conjugation of azide-modified biomolecules.[1] The incorporation of a hydrophilic dietheylene glycol (PEG2) spacer is a key design element intended to enhance the molecule's solubility in aqueous media, a critical factor for its utility in biological systems.[2][3] While the PEG spacer theoretically improves water solubility, precise quantitative data in aqueous solutions is not widely published.

Quantitative Solubility Data

Publicly available data on the solubility of this compound is primarily focused on organic solvents, which are often used for creating concentrated stock solutions. The table below summarizes the available quantitative and qualitative solubility information.

| Solvent | Type | Concentration | Source |

| Dimethyl Sulfoxide (DMSO) | Organic | 100 mg/mL (199.75 mM) | MedchemExpress, GlpBio |

| Dichloromethane (DCM) | Organic | Soluble | BroadPharm |

| Dimethylformamide (DMF) | Organic | Soluble | BroadPharm |

| Aqueous Media | Aqueous | Information not publicly available | N/A |

Factors Influencing Aqueous Solubility

The solubility of this compound in aqueous buffers is influenced by several factors:

-

The PEG Spacer : The ethylene glycol units in the PEG2 spacer form hydrogen bonds with water molecules, which is the primary driver of its aqueous solubility.[4]

-

The endo-BCN Groups : The bicyclononyne rings are hydrophobic and will negatively impact water solubility.

-

Buffer Composition : The pH, ionic strength, and presence of other solutes in an aqueous buffer can all affect the solubility of the molecule.

Experimental Protocol for Determining Aqueous Solubility

Given the absence of a standardized public protocol for this compound, a general method for determining the aqueous solubility of a small molecule is presented below. This protocol is a guideline and may require optimization for specific laboratory conditions and analytical equipment.

Objective: To determine the saturation solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

-

This compound

-

Aqueous buffer of choice

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 2-5 mg) into several microcentrifuge tubes.

-

Add a precise volume of the aqueous buffer to each tube to create a slurry. The expected solubility will determine the starting volume.

-

-

Equilibration:

-

Tightly seal the tubes.

-

Place the tubes in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the tubes at a high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect a known volume of the clear supernatant from each tube, being cautious not to disturb the pellet.

-

Dilute the supernatant with a known volume of the mobile phase used for HPLC analysis.

-

Analyze the diluted supernatant by a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Quantification:

-

Prepare a standard curve of known concentrations of this compound.

-

Use the standard curve to determine the concentration of the compound in the diluted supernatant.

-

Calculate the original concentration in the undissolved supernatant to determine the saturation solubility.

-

Application in Bioconjugation

The primary application of this compound is in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates.[1] The workflow below illustrates a typical application of this bifunctional linker.

Caption: Bioconjugation workflow using this compound.

This guide underscores the importance of the PEG2 spacer in conferring aqueous solubility to this compound, a critical feature for its role in bioconjugation. While quantitative aqueous solubility data remains to be broadly published, the provided experimental protocol offers a robust framework for its determination, empowering researchers to optimize their conjugation strategies.

References

Applications of Homobifunctional PEG Linkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homobifunctional Polyethylene Glycol (PEG) linkers are versatile reagents that play a crucial role in modern bioconjugation and drug development.[1][2][][4] Characterized by the general structure X-PEG-X, these linkers possess identical reactive groups at both ends of a flexible, hydrophilic PEG spacer.[5] This symmetrical design enables the covalent crosslinking of two identical molecules or the introduction of a PEG spacer between two molecules with the same functional groups. The inherent properties of the PEG chain—such as high water solubility, biocompatibility, and low immunogenicity—make these linkers invaluable for a wide range of applications, from fundamental protein research to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core applications of homobifunctional PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their practical implementation.

Core Applications

The unique architecture of homobifunctional PEG linkers lends itself to several key applications in research and drug development:

-

Protein Crosslinking: These linkers are widely used to study protein-protein interactions, stabilize protein structures, and create multi-subunit protein complexes. By covalently linking specific amino acid residues, researchers can gain insights into the spatial arrangement and dynamics of macromolecular assemblies.

-

Antibody-Drug Conjugate (ADC) Development: In the field of oncology, homobifunctional PEG linkers can be employed in the synthesis of ADCs, which are targeted therapies designed to deliver potent cytotoxic drugs directly to cancer cells. The PEG component of the linker can improve the solubility and pharmacokinetic profile of the ADC.

-

Nanoparticle Functionalization: The surface of nanoparticles can be modified with homobifunctional PEG linkers to enhance their stability, reduce non-specific protein binding, and improve their circulation time in vivo. This is a critical step in the development of nanoparticles for drug delivery and diagnostic imaging.

Quantitative Data of Common Homobifunctional PEG Linkers

The choice of a homobifunctional PEG linker is often dictated by the desired spacer arm length and the reactivity of the terminal groups. The following table summarizes the properties of several commonly used homobifunctional PEG linkers.

| Reactive Group | Linker Name | Molecular Weight ( g/mol ) | Number of PEG Units (n) | Spacer Arm Length (Å) | Target Functional Group |

| NHS Ester | NHS-PEGn-NHS | Various | 2 - 24+ | 17.6 - 95.2+ | Primary Amines (-NH₂) |

| BS(PEG)5 | 576.55 | 5 | 21.7 | Primary Amines (-NH₂) | |

| BS(PEG)9 | 752.76 | 9 | 35.9 | Primary Amines (-NH₂) | |

| Maleimide | Maleimide-PEGn-Maleimide | Various | 2 - 24+ | Varies | Sulfhydryls (-SH) |

| BM(PEG)3 | 436.43 | 3 | 17.8 | Sulfhydryls (-SH) | |

| Carboxylic Acid | HOOC-PEGn-COOH | Various | 2 - 24+ | Varies | Amines (with activation) |

| Amine | H₂N-PEGn-NH₂ | Various | 2 - 24+ | Varies | Carboxylic Acids (with activation) |

| Alkyne | Alkyne-PEGn-Alkyne | Various | 2 - 24+ | Varies | Azides (Click Chemistry) |

| Azide | N₃-PEGn-N₃ | Various | 2 - 24+ | Varies | Alkynes (Click Chemistry) |

Note: The spacer arm length can vary between suppliers and is often approximated. The number of PEG units (n) directly influences the molecular weight and spacer length.

Experimental Protocols

Protein Crosslinking using NHS-PEG-NHS

This protocol describes the crosslinking of proteins containing primary amines (e.g., lysine residues) using an N-hydroxysuccinimide (NHS) ester-terminated PEG linker.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEGn-NHS linker

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Linker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS linker in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.

-

Crosslinking Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to maintain protein integrity.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess linker and quenching buffer by size-exclusion chromatography (desalting column).

-

Analysis: Analyze the crosslinked products by SDS-PAGE, mass spectrometry, or other appropriate methods.

Nanoparticle Functionalization using Amine-PEG-Amine

This protocol outlines the functionalization of carboxylated nanoparticles with an amine-terminated PEG linker using EDC/NHS chemistry.

Materials:

-

Carboxylated nanoparticles

-

Amine-PEGn-Amine linker

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation buffer (e.g., MES buffer, pH 5-6)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Washing buffer (e.g., PBS)

Procedure:

-

Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in the activation buffer.

-

Carboxyl Group Activation: Add EDC and Sulfo-NHS to the nanoparticle suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

-

Washing: Centrifuge the nanoparticles and remove the supernatant containing excess EDC/Sulfo-NHS. Resuspend the activated nanoparticles in the coupling buffer.

-

PEGylation: Dissolve the Amine-PEGn-Amine linker in the coupling buffer and add it to the activated nanoparticle suspension.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

Washing: Centrifuge the functionalized nanoparticles and wash them several times with the washing buffer to remove unreacted linker.

-

Characterization: Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) to measure size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG linker.

Visualizing Workflows and Pathways

Logical Relationship: Selecting a Homobifunctional PEG Linker

Caption: Decision tree for selecting an appropriate homobifunctional PEG linker.

Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis

Caption: General workflow for the synthesis of an ADC using a homobifunctional PEG linker.

Signaling Pathway: Probing GPCR Dimerization

Caption: Using a homobifunctional PEG linker to study CXCR4 dimerization and signaling.

Conclusion

Homobifunctional PEG linkers are indispensable tools in the fields of biochemistry, drug development, and materials science. Their well-defined structure, coupled with the beneficial properties of the PEG spacer, allows for precise and efficient crosslinking and modification of a wide range of molecules. By understanding the different types of homobifunctional PEG linkers available and their specific applications, researchers can design and execute experiments with greater control and reproducibility. The protocols and workflows provided in this guide serve as a starting point for the practical application of these versatile reagents, enabling further advancements in our understanding of biological systems and the development of novel therapeutics and diagnostics.

References

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science. As a cornerstone of bioorthogonal chemistry, SPAAC enables the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes. At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.

The key innovation of SPAAC, pioneered by Carolyn Bertozzi in 2004, is the elimination of the need for a cytotoxic copper catalyst, which was a significant limitation of its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1] The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy for the cycloaddition, allowing it to proceed efficiently at physiological temperatures and pH. This intrinsic reactivity and the bioorthogonal nature of the azide and cyclooctyne functional groups make SPAAC an ideal reaction for applications in living systems.

This technical guide provides a comprehensive overview of the core principles of SPAAC, including its mechanism, kinetics, and the key reagents involved. It also offers detailed experimental protocols for its application in bioconjugation, live-cell imaging, and the development of antibody-drug conjugates (ADCs).

Core Principles and Reaction Mechanism

The driving force behind the SPAAC reaction is the high internal energy of the strained cyclooctyne. When the cycloaddition reaction forms a stable triazole, it can release over 188 kJ/mol of energy. The reaction proceeds via a concerted mechanism, where the azide and the alkyne come together in a single transition state to form the triazole product.

The bioorthogonality of SPAAC stems from the fact that both azides and cyclooctynes are abiotic and chemically inert to the vast majority of functional groups found in biological systems, such as amines, hydroxyls, and thiols. This exquisite selectivity ensures that the ligation occurs exclusively between the intended reaction partners.

Several factors can influence the rate of the SPAAC reaction, including the structure of the cyclooctyne, the electronic properties of the azide, the reaction buffer, pH, and temperature. For instance, higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer. Studies have also shown that electron-donating groups on the azide can increase the reaction rate.

Quantitative Data on SPAAC Kinetics

The rate of a SPAAC reaction is typically described by a second-order rate constant (k₂), which is a critical parameter for designing experiments. The choice of cyclooctyne has the most significant impact on the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various common cyclooctynes with benzyl azide, a standard model azide.

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 | High reactivity and stability, widely used. |

| Dibenzoazacyclooctyne | DIBAC | ~0.3 | High reactivity. |

| 4-Dibenzocyclooctynol | DIBO | ~0.1 | Good balance of reactivity and stability. |

| Bicyclo[6.1.0]nonyne | BCN | ~0.01 - 0.07 | Small, hydrophilic, and relatively stable with good reactivity. |

| Difluorooctyne | DIFO | Not specified in provided context | Biocompatible, developed for live-cell imaging. |

| Biarylazacyclooctynone | BARAC | Not specified in provided context | Extremely reactive, used in in vivo imaging. |

Note: The reaction rates are influenced by factors such as solvent, temperature, and the specific azide used. The values presented here are for comparison purposes.

Common Cyclooctynes and Azides

A variety of cyclooctyne reagents have been developed, each with unique properties regarding reactivity, stability, and hydrophilicity, allowing researchers to choose the optimal reagent for their specific application.

Commonly Used Cyclooctynes:

-

DBCO (Dibenzocyclooctyne): Known for its high reactivity and stability, making it a popular choice for a wide range of applications.

-

BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of high reactivity and small size.

-

DIBO (4-Dibenzocyclooctynol): Exhibits fast reaction rates and is among the most stable cyclooctynes.

-

DIFO (Difluorooctyne): Developed by Bertozzi, this cyclooctyne is highly biocompatible and ideal for drug discovery and live-cell imaging.

-

BARAC (Biarylazacyclooctynone): An extremely reactive cyclooctyne used for sensitive in vivo imaging applications.

Azide-Containing Molecules:

The azide functionality can be introduced into a wide variety of molecules, including proteins, nucleic acids, lipids, and small-molecule drugs, through chemical synthesis or metabolic labeling. For example, azide-containing amino acids or sugars can be metabolically incorporated into proteins and glycans, respectively, in living cells.

Detailed Experimental Protocols

General Protocol for SPAAC Bioconjugation

This protocol describes a general procedure for conjugating an azide-containing molecule to a cyclooctyne-containing molecule.

Materials:

-

Azide-functionalized molecule

-

Cyclooctyne-functionalized molecule (e.g., DBCO derivative)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous DMSO or DMF (if needed to dissolve reagents)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve the azide-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-10 mM).

-

Dissolve the cyclooctyne-functionalized molecule in a minimal amount of anhydrous DMSO or DMF and then dilute with the reaction buffer to the desired concentration. It is recommended to use a 1.0 to 1.2-fold molar excess of the cyclooctyne reagent.

-

-

Reaction:

-

Add the cyclooctyne solution to the azide solution.

-

Stir the reaction mixture at room temperature. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.

-

-

Monitoring the Reaction (Optional):

-

The reaction progress can be monitored by techniques such as ¹H NMR spectroscopy, UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm), or mass spectrometry.

-

-

Purification:

-

Once the reaction is complete, purify the conjugate to remove unreacted reagents using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

-

Protocol for Live-Cell Imaging using SPAAC

This protocol outlines the metabolic labeling of cellular glycans with an azide-containing sugar followed by fluorescent labeling via SPAAC.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

-

DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 or DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide sugar into cellular glycans.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO.

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Staining:

-

Wash the cells three times with warm PBS to remove the unreacted DBCO-fluorophore.

-

If desired, perform nuclear counterstaining with Hoechst 33342 or DAPI according to the manufacturer's protocol.

-

-

Imaging:

-

Replace the medium with an appropriate imaging medium.

-

Visualize the fluorescently labeled cells using a fluorescence microscope.

-

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using SPAAC

This protocol describes a two-step process for the site-specific conjugation of a drug to an antibody.

Materials:

-

Antibody of interest

-

Azide-functionalized linker with an NHS ester (for labeling lysine residues)

-

DBCO-functionalized drug molecule

-

Reaction buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., PD-10 desalting column, SEC)

Procedure:

-

Antibody Modification with Azide:

-

Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4-8.0).

-

Prepare a stock solution of the azide-NHS ester linker in anhydrous DMSO.

-

Add a molar excess of the azide-linker to the antibody solution and incubate at room temperature for 1-2 hours.

-

Quench the reaction by adding the quenching buffer.

-

Purify the azide-modified antibody using a desalting column or dialysis to remove excess linker.

-

-

SPAAC Conjugation with DBCO-Drug:

-

Add a molar excess (e.g., 40 equivalents) of the DBCO-functionalized drug to the purified azide-modified antibody.

-

Incubate the reaction mixture overnight at room temperature or 4°C.

-

Purify the resulting ADC using a desalting column or SEC to remove the unreacted drug.

-

Characterize the final ADC by methods such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR).

-

Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in numerous research and development areas:

-

Antibody-Drug Conjugates (ADCs): SPAAC is instrumental in the site-specific conjugation of potent cytotoxic drugs to monoclonal antibodies, leading to more homogeneous and potentially more effective ADCs.

-

Live-Cell Imaging: By tagging biomolecules with a cyclooctyne or an azide, researchers can visualize their localization and dynamics in real-time within living cells.

-

Targeted Drug Delivery: SPAAC can be used to attach targeting ligands to drug-loaded nanoparticles or other delivery vehicles, enhancing their accumulation at the desired site of action.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool for researchers, scientists, and drug development professionals. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As new generations of strained alkynes with even faster kinetics and improved properties continue to be developed, the applications of SPAAC are expected to expand even further, promising new insights into complex biological processes and paving the way for the next generation of targeted therapeutics and advanced materials.

References

An In-Depth Technical Guide to bis-PEG2-endo-BCN for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bis-PEG2-endo-BCN, a homobifunctional crosslinker pivotal in the field of bioconjugation. It details the core principles of its reactivity, offers quantitative data for experimental design, and presents detailed protocols for its application.

Introduction to this compound

This compound is a chemical crosslinking reagent featuring two bicyclo[6.1.0]nonyne (BCN) moieties at either end of a short polyethylene glycol (PEG) spacer. This symmetrical design allows for the covalent linkage of two azide-containing molecules through a highly efficient and bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The endo configuration of the BCN rings contributes to its reactivity. The integrated PEG2 spacer enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate in aqueous buffers, a critical factor when working with biomolecules.[1][2] Its primary application lies in the creation of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and the crosslinking of proteins or other macromolecules.[3][4]

Core Principles: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The cornerstone of this compound's utility is the SPAAC reaction. This is a type of "click chemistry" that occurs between the strained alkyne of the BCN ring and an azide functional group.[5] Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideally suited for bioconjugation in sensitive biological systems, including live cells.

The reaction is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy for the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole linkage. This reaction is highly selective, proceeding with excellent efficiency in complex biological media without cross-reactivity with other functional groups found in proteins, such as amines and thiols.

Quantitative Data

For the effective design of bioconjugation experiments, a clear understanding of the reagent's properties and reactivity is essential. The following tables summarize key quantitative data for this compound.

| Chemical Properties | |

| Molecular Formula | C₂₈H₄₀N₂O₆ |

| Molecular Weight | 500.6 g/mol |